molecular formula C10H10FNO2 B13961605 8-fluoro-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one

8-fluoro-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B13961605
M. Wt: 195.19 g/mol
InChI Key: KGGCHFAUEBWYDP-UHFFFAOYSA-N
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Description

8-fluoro-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure

Preparation Methods

The synthesis of 8-fluoro-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing a fluorine atom and a dimethyl group. The reaction conditions often include the use of a base and a solvent, such as dimethylformamide (DMF), to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

8-fluoro-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-fluoro-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as improved thermal stability or enhanced mechanical properties.

Mechanism of Action

The mechanism of action of 8-fluoro-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

8-fluoro-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one can be compared with other similar compounds, such as:

    4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    8-chloro-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one: Contains a chlorine atom instead of fluorine, leading to variations in its chemical and physical properties.

    8-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

8-fluoro-4,4-dimethyl-1H-3,1-benzoxazin-2-one

InChI

InChI=1S/C10H10FNO2/c1-10(2)6-4-3-5-7(11)8(6)12-9(13)14-10/h3-5H,1-2H3,(H,12,13)

InChI Key

KGGCHFAUEBWYDP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC=C2)F)NC(=O)O1)C

Origin of Product

United States

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